molecular formula C39H75ClO4 B583431 1,3-Distearoyl-2-chloropropanediol-d5 CAS No. 1329796-49-7

1,3-Distearoyl-2-chloropropanediol-d5

Cat. No. B583431
CAS RN: 1329796-49-7
M. Wt: 648.506
InChI Key: PYMWUYDMRZYIBN-RYBIQIASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Distearoyl-2-chloropropanediol-d5 is a biochemical reagent . It is an isotopic analogue of 1,3-Distearoyl-2-chloropropanediol . It is a new lipid found in food protein hydrolysates .


Molecular Structure Analysis

The molecular formula of 1,3-Distearoyl-2-chloropropanediol-d5 is C39 D5 H70 Cl O4 . The molecular weight is 648.49 .


Physical And Chemical Properties Analysis

1,3-Distearoyl-2-chloropropanediol-d5 is a solid substance .

Scientific Research Applications

  • Detection of Toxic Compounds in Food Products : It is utilized as an internal standard in the determination of fatty acid esters of chloropropanols (like 2-MCPD and 3-MCPD) and glycidol in oil samples. These chloropropanols are significant due to their toxicity and occurrence in various foods. The method involves Gas Chromatography coupled with Mass Spectrometry (GC-MS) for quantification (Le Thanh et al., 2019).

  • Analysis of Chloropropanols in Food Packaging : It's used in the development of improved methods for determining chloropropanols in paper-type food packaging. The method includes aqueous extraction, spiking with a deuterated internal standard like 1,3-Distearoyl-2-chloropropanediol-d5, and analysis by GC-MS (Mezouari et al., 2015).

  • Improvement of Analytical Methods : It plays a role in the development of new high-performance liquid chromatography (HPLC) methods for measuring chloropropane-1,2-diol fatty acid esters in oil samples, enhancing the accuracy and precision of such measurements (Hongru et al., 2014).

properties

IUPAC Name

20-chloro-19,19,20-trideuterio-21,21-dideuteriooxynonatriacontane-18,22-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H75ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36(41)35-37(40)39(43,44)38(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,43-44H,3-35H2,1-2H3/i35D2,37D,43D,44D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWICQUBSDWEUQG-YRLSCXEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)CC(C(C(=O)CCCCCCCCCCCCCCCCC)(O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)CCCCCCCCCCCCCCCCC)C([2H])(C(C(=O)CCCCCCCCCCCCCCCCC)(O[2H])O[2H])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H75ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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